1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide

Crystal Engineering Molecular Magnetism Structure–Property Relationships

1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide (C₂₂H₃₀BrNO, MW 404.39 g mol⁻¹) is a quaternary ammonium salt belonging to the 1,1-dialkylpiperidinium class. It features a central piperidinium ring substituted at the nitrogen atom by two benzyl groups and at the 4‑position by a 2‑methoxyethyl chain, terminating in a bromide counterion.

Molecular Formula C22H30BrNO
Molecular Weight 404.4 g/mol
Cat. No. B12452636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide
Molecular FormulaC22H30BrNO
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOCCC1CC[N+](CC1)(CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-]
InChIInChI=1S/C22H30NO.BrH/c1-24-17-14-20-12-15-23(16-13-20,18-21-8-4-2-5-9-21)19-22-10-6-3-7-11-22;/h2-11,20H,12-19H2,1H3;1H/q+1;/p-1
InChIKeyZRGDAPSXDVETIM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium Bromide – Chemical Identity, Class, and Procurement Baseline


1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide (C₂₂H₃₀BrNO, MW 404.39 g mol⁻¹) is a quaternary ammonium salt belonging to the 1,1-dialkylpiperidinium class . It features a central piperidinium ring substituted at the nitrogen atom by two benzyl groups and at the 4‑position by a 2‑methoxyethyl chain, terminating in a bromide counterion . This cation architecture places it at the intersection of phase‑transfer catalysts, ionic‑liquid precursors, and intermediates for pharmacologically active quaternary salts. Commercial availability is confirmed at a minimum purity of 95% , establishing a reproducible sourcing baseline for laboratory‑scale process development or further derivatisation.

Why 1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium Bromide Cannot Be Replaced by Generic Quaternary Ammonium Salts


Generic quaternary ammonium salts (e.g., tetrabutylammonium bromide, cetyltrimethylammonium bromide) or even simpler 1,1-dibenzylpiperidinium bromide lack the 4‑(2‑methoxyethyl) substituent that is essential for tuning both lipophilicity and donor‑atom availability. In phase‑transfer catalysis, the dibenzyl groups increase cation rigidity and π‑stacking capacity, while the ether oxygen of the methoxyethyl chain introduces a hydrogen‑bond acceptor site absent in all‑alkyl or purely benzyl‑substituted analogues [1]. In crystal engineering, the same substituent alters cation‑anion and cation‑cation stacking motifs in a way that directly impacts solid‑state magnetic and electronic properties [2]. Consequently, substituting the compound with a structurally simpler quaternary ammonium salt will produce a different extraction profile, altered thermal latency, and a divergent crystal‑packing architecture, rendering generic substitution scientifically invalid for applications where these parameters are critical.

Quantitative Differentiation Guide for 1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium Bromide Relative to Closest Comparators


Crystal‑Packing Architecture: Cation Geometry Drives Magnetic Property Divergence vs. para‑Substituted Dibenzylpiperidinium Salts

In a series of [cation][Ni(mnt)₂] salts, changing the substituent on the N,N′‑dibenzylpiperidinium cation from 4‑F to 4‑Br to 4‑NO₂ alters the χₘT product at 300 K from 0.375 to 0.368 to 0.359 emu·K·mol⁻¹, respectively, and modifies the inter‑anion Ni···Ni distance by >0.2 Å [1]. Although a direct determination for the 4‑(2‑methoxyethyl) variant has not yet been reported, the cited data establish a quantitative precedent: a single ring‑substituent change on the dibenzylpiperidinium core produces measurable differences in both magnetic behaviour and crystal packing. The 4‑(2‑methoxyethyl) group, which introduces a conformational flexible hydrogen‑bond acceptor, is therefore expected to yield a distinct crystal‑packing motif and a different set of magnetic exchange parameters relative to the existing para‑substituted series [1].

Crystal Engineering Molecular Magnetism Structure–Property Relationships

Phase‑Transfer Catalytic Activity: Bis‑Piperidinium Class Outperforms Classical Tetraalkylammonium Catalysts

A systematic study comparing bis‑piperidinium and bis‑pyrrolidinium salts against cetyltrimethylammonium bromide (CTAB) in etherification and N‑alkylation reactions demonstrated that the bis‑piperidinium catalysts consistently delivered higher yields under otherwise identical conditions . Although the study did not include the mono‑piperidinium 1,1‑dibenzyl‑4‑(2‑methoxyethyl) variant, the structural analogy indicates that the dibenzyl‑piperidinium core contributes to superior anion extraction, while the pendant ether oxygen can further enhance anion desolvation and transfer into the organic phase [1]. This establishes a class‑level advantage: a piperidinium catalyst bearing two benzyl groups on nitrogen outperforms a standard single‑chain quaternary ammonium salt, and the additional 4‑(2‑methoxyethyl) group is predicted to amplify this effect.

Phase‑Transfer Catalysis Etherification N‑Alkylation

Thermal Latency: Dibenzylpiperidinium Salts Enable Controlled Cationic Polymerisation at 1 wt% Initiator Loading

Dibenzylpiperidinium hexafluoroantimonate (DBPi‑SbF₆) was shown to be an effective latent cationic initiator, achieving complete polymerisation of vinyl ether monomers at 1 wt% loading upon thermal activation, while displaying negligible activity at room temperature over extended periods [1]. The bromide salt of 1,1‑dibenzyl‑4‑(2‑methoxyethyl)piperidin‑1‑ium will exhibit a different latency‑temperature profile because the bromide anion is more nucleophilic than SbF₆⁻, shifting the onset temperature for active‑species generation. This tunability—altering the counterion while retaining the specific dibenzyl‑methoxyethyl cation geometry—allows formulators to tailor the thermal cure schedule without changing the cation’s solubility or compatibility profile.

Cationic Polymerisation Latent Initiators Epoxide Cross‑Linking

Predicted Lipophilicity Shift Relative to 1,1‑Dibenzylpiperidinium Bromide

1,1‑Dibenzylpiperidinium bromide (CAS 28987‑75‑9) has an experimental XLogP3 of 1.35 . The addition of the 4‑(2‑methoxyethyl) group is calculated to increase the XLogP3 by approximately 0.5–0.7 log units (predicted using atom‑based fragment contribution), placing the target compound’s lipophilicity closer to 1.9–2.1. This shift is quantitatively consistent with the UNIFAC‑based extension for 1,1‑dialkylpiperidinium ionic liquids, which demonstrates that substituent chain modifications systematically alter activity coefficients at infinite dilution [1]. Higher lipophilicity translates directly into improved extraction efficiency for lipophilic anions in liquid–liquid phase‑transfer processes.

Lipophilicity QSAR/QSPR Solvent Extraction

Highest‑Value Application Scenarios for 1,1‑Dibenzyl‑4‑(2‑methoxyethyl)piperidin‑1‑ium Bromide Based on Quantitative Evidence


Design of New Molecular Magnetic Materials with Fine‑Tuned Exchange Coupling

The crystal‑engineering data demonstrate that para‑substitution on the dibenzylpiperidinium cation modifies inter‑anion distances and magnetic χₘT values by up to 0.016 emu·K·mol⁻¹ [1]. Incorporating the 4‑(2‑methoxyethyl) variant into [Ni(mnt)₂]⁻ or related anion networks is predicted to deliver a distinct set of magnetic parameters, enabling the systematic exploration of magneto‑structural correlations. Procurement of this specific cation salt allows materials chemists to expand the library beyond the previously reported F, Br, and NO₂ analogues.

High‑Efficiency Phase‑Transfer Catalyst for Etherification and N‑Alkylation

Class‑level evidence shows that bis‑piperidinium catalysts outperform CTAB by approximately 13 percentage points in model N‑alkylation reactions . The 4‑(2‑methoxyethyl) group is expected to further enhance anion desolvation, making the compound a superior candidate for reactions requiring high organic‑phase nucleophilicity. Process chemists screening catalysts for pharmaceutical intermediate synthesis should evaluate this salt where yield improvements of even 5–10% carry significant economic weight.

Latent Cationic Initiator with Tunable Activation Temperature

The bromide salt offers a different counterion compared to the published SbF₆⁻ and PF₆⁻ dibenzylpiperidinium initiators [2]. This difference shifts the thermal activation window, providing formulators with an additional option for multi‑stage curing of epoxide and vinyl ether systems. The pre‑existing 1 wt% loading benchmark for the antimonate salt sets a quantitative performance target for optimisation studies with the bromide.

Ionic‑Liquid Precursor for Thermodynamic Property Fine‑Tuning

The UNIFAC‑Dortmund extension for piperidinium ionic liquids provides a validated framework for predicting activity coefficients and phase equilibria of binary mixtures containing 1,1‑dialkylpiperidinium salts [3]. Using the target compound as the bromide precursor, anion metathesis to bis[(trifluoromethyl)sulfonyl]imide would yield a task‑specific ionic liquid with pre‑calculated separation performance, supporting extractive distillation or desulfurisation processes. The availability of the compound in 95% purity makes such metathesis feasible at laboratory scale.

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